Lesopitron dihydrochloride

Catalog No.
S532814
CAS No.
132449-89-9
M.F
C15H23Cl3N6
M. Wt
393.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lesopitron dihydrochloride

CAS Number

132449-89-9

Product Name

Lesopitron dihydrochloride

IUPAC Name

2-[4-[4-(4-chloropyrazol-1-yl)butyl]piperazin-1-yl]pyrimidine;dihydrochloride

Molecular Formula

C15H23Cl3N6

Molecular Weight

393.7 g/mol

InChI

InChI=1S/C15H21ClN6.2ClH/c16-14-12-19-22(13-14)7-2-1-6-20-8-10-21(11-9-20)15-17-4-3-5-18-15;;/h3-5,12-13H,1-2,6-11H2;2*1H

InChI Key

RGDLQJUAYQRGBC-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCCN2C=C(C=N2)Cl)C3=NC=CC=N3.Cl.Cl

Synonyms

2-(4-(4-(4-chloro-1-pyrazolyl)butyl)-1-piperazinyl)pyrimidine, E 4424, E-4424, E4424, lesopitron

Canonical SMILES

C1CN(CCN1CCCCN2C=C(C=N2)Cl)C3=NC=CC=N3.Cl.Cl

Description

The exact mass of the compound Lesopitron dihydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Understanding Anxiety and Depression:

The 5-HT1A receptor is implicated in regulating mood, anxiety, and cognition. Lesopitron dihydrochloride's selective action on this receptor makes it a valuable research tool for scientists investigating the neurobiological basis of anxiety and depression. Studies in animal models have shown that Lesopitron dihydrochloride can produce anxiolytic (anti-anxiety) and antidepressant-like effects [].

Investigating Sleep and Circadian Rhythms:

The 5-HT1A receptor also plays a role in sleep regulation. Lesopitron dihydrochloride can be used to study the mechanisms by which serotonin influences sleep-wake cycles and circadian rhythms [].

Exploring Memory and Learning:

Some research suggests that the 5-HT1A receptor may be involved in memory and learning processes. Lesopitron dihydrochloride can be employed to investigate how activation of this receptor affects these functions [].

Potential for Drug Discovery:

The ability of Lesopitron dihydrochloride to interact selectively with the 5-HT1A receptor makes it a potential lead compound for the development of new medications for various neurological and psychiatric disorders. By understanding how Lesopitron dihydrochloride produces its effects, researchers can design drugs with improved efficacy and fewer side effects [].

The chemical reactivity of Lesopitron dihydrochloride is significant in understanding its stability and interaction with other substances. In solid-state pharmaceuticals, the compound can undergo various reactions, including:

  • Oxidation: This process may lead to the formation of reactive intermediates that could affect the drug's efficacy.
  • Hydrolysis: The presence of moisture can result in hydrolytic degradation, impacting the stability of the compound.
  • Deamidation: This reaction can occur under certain conditions, leading to the loss of amide groups and potentially altering the drug's activity.

Research indicates that solid-state reactions can be influenced by factors such as temperature and humidity, which are critical for maintaining the integrity of Lesopitron dihydrochloride in pharmaceutical formulations .

Lesopitron dihydrochloride exhibits notable biological activity primarily through its mechanism as a selective serotonin reuptake inhibitor. This action leads to increased serotonin levels in the synaptic cleft, contributing to enhanced mood and reduced anxiety. Clinical studies have shown that Lesopitron dihydrochloride can effectively alleviate symptoms associated with depression and anxiety disorders. Its pharmacodynamic profile suggests a favorable safety margin, with side effects typically being mild and manageable compared to other antidepressants .

The synthesis of Lesopitron dihydrochloride involves several steps that ensure the purity and efficacy of the final product. Common methods include:

  • Chemical Synthesis: This method often employs specific reagents to facilitate the formation of the desired molecular structure.
  • Crystallization: Following synthesis, crystallization techniques are used to purify Lesopitron dihydrochloride and enhance its stability.
  • Recrystallization: This process helps remove impurities and improve the quality of the compound, ensuring optimal bioavailability.

These synthesis methods are crucial for producing high-quality pharmaceutical products that meet regulatory standards

Lesopitron dihydrochloride is primarily used in clinical settings for treating:

  • Major Depressive Disorder: It helps alleviate symptoms associated with this condition.
  • Generalized Anxiety Disorder: The compound has shown effectiveness in reducing anxiety levels.
  • Obsessive-Compulsive Disorder: It may also be beneficial for patients suffering from this condition.

Additionally, ongoing research explores its potential applications in other neuropsychiatric disorders, highlighting its versatility as a therapeutic agent.

Interaction studies involving Lesopitron dihydrochloride focus on its pharmacokinetics and pharmacodynamics when combined with other medications. Key findings include:

  • Drug-Drug Interactions: Co-administration with other SSRIs or monoamine oxidase inhibitors may increase the risk of serotonin syndrome.
  • Food Interactions: Certain dietary components may influence the absorption and metabolism of Lesopitron dihydrochloride, necessitating careful monitoring during treatment.

Understanding these interactions is essential for optimizing therapeutic regimens and minimizing adverse effects .

Lesopitron dihydrochloride shares similarities with several other compounds within the SSRI class and beyond. Here are some comparable compounds along with their unique characteristics:

Compound NameClassUnique Features
FluoxetineSSRIFirst SSRI approved; widely studied for efficacy
SertralineSSRIKnown for fewer side effects; effective in PTSD
ParoxetineSSRIHas sedative properties; effective for anxiety
VenlafaxineSerotonin-Norepinephrine Reuptake Inhibitor (SNRI)Dual action on serotonin and norepinephrine
BupropionNorepinephrine-Dopamine Reuptake Inhibitor (NDRI)Unique mechanism; less sexual side effects

Lesopitron dihydrochloride is distinct due to its specific action on serotonin reuptake while maintaining a favorable side effect profile compared to other SSRIs. Its dual hydrochloride form enhances solubility, making it particularly effective in clinical applications.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

392.104978 g/mol

Monoisotopic Mass

392.104978 g/mol

Heavy Atom Count

24

UNII

4T5L4T8473

Other CAS

132449-89-9

Wikipedia

Lesopitron dihydrochloride

Dates

Modify: 2024-02-18

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